molecular formula C9H5ClNNaO3S B12672606 Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate CAS No. 85272-51-1

Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate

Cat. No.: B12672606
CAS No.: 85272-51-1
M. Wt: 265.65 g/mol
InChI Key: SOJNIFANAIIRLQ-UHFFFAOYSA-M
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Description

Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate is a chemical compound with the molecular formula C9H6ClNO3SNa and a molecular weight of 265.65 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate typically involves the reaction of 4-chloro-2-aminobenzenethiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-chloro-2-oxo-2H-benzothiazole-3-carboxylate
  • Sodium 4-chloro-2-oxo-2H-benzothiazole-3-sulfonate

Uniqueness

Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate is unique due to its specific substitution pattern and the presence of the acetate group. This structural feature imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

85272-51-1

Molecular Formula

C9H5ClNNaO3S

Molecular Weight

265.65 g/mol

IUPAC Name

sodium;2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate

InChI

InChI=1S/C9H6ClNO3S.Na/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6;/h1-3H,4H2,(H,12,13);/q;+1/p-1

InChI Key

SOJNIFANAIIRLQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)[O-].[Na+]

Origin of Product

United States

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